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  • Product: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
  • CAS: 1227513-54-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, a key heterocyclic building block in moder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. While detailed public data on this specific compound is limited, this document consolidates available information and presents a robust, scientifically-grounded perspective on its synthesis, properties, and critical applications. Drawing upon established precedents in the synthesis of analogous structures, we detail a representative synthetic protocol and explore the mechanistic principles that govern the formation of this valuable intermediate. The guide further elucidates the strategic importance of the substituted fluoropyridine scaffold, particularly in the development of next-generation kinase inhibitors, and contextualizes its application within relevant biological pathways such as the PI3K/Akt/mTOR signaling cascade.

Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

The pyridine ring is a foundational structural motif in drug discovery, present in over a hundred FDA-approved medicines.[1] Its utility is magnified through functionalization, particularly with halogen atoms like chlorine and fluorine, which can profoundly modulate a molecule's physicochemical and biological properties. Fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine provides a reactive handle for further synthetic elaboration.

2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3) emerges as a highly valuable intermediate, embodying the strategic combination of these features. The specific arrangement of the chloro, fluoro, and cyanomethyl groups on the pyridine core creates a unique electronic and steric profile, making it a bespoke building block for complex molecular architectures. Its primary significance lies in its role as a precursor for active pharmaceutical ingredients (APIs), most notably in the domain of oncology for the synthesis of selective kinase inhibitors.

Physicochemical and Structural Properties

Precise experimental data for this compound is not widely published. The following table summarizes its fundamental properties based on information from chemical suppliers and computational models.

PropertyValueSource
CAS Number 1227513-54-3[2]
Molecular Formula C₇H₄ClFN₂[2]
Molecular Weight 170.57 g/mol [3]
Purity (Typical) ≥96%[4]
Canonical SMILES C1=C(C=NC(=C1Cl)F)CC#N-
Appearance Solid (predicted)-
Structural Diagram

Caption: 2D Structure of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile.

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis for CAS 1227513-54-3 is not publicly available, patent literature for analogous compounds provides a highly plausible and scientifically sound synthetic route. The most common strategy involves the nucleophilic substitution of a suitable leaving group on a dichlorinated pyridine precursor with the anion of acetonitrile.

A representative synthesis can be adapted from the procedure for the closely related 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.[5] This involves the reaction of a di-halogenated pyridine with acetonitrile in the presence of a strong base.

Representative Synthetic Workflow

The proposed reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activate the ring towards nucleophilic attack.

G start 3-Bromo-5-chloro-2-fluoropyridine (Starting Material) reagents + Acetonitrile (CH₃CN) + Strong Base (e.g., NaH, LDA) start->reagents 1. Add solvent Aprotic Polar Solvent (e.g., THF, DMF) reagents->solvent 2. In conditions Reaction Conditions (-78°C to RT) solvent->conditions 3. Under workup Aqueous Workup & Extraction conditions->workup 4. Yields Crude product 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (Target Product) purification Column Chromatography workup->purification 5. Purify purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on analogous procedures and should be adapted and optimized under appropriate laboratory safety protocols.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aprotic solvent (e.g., 10 volumes of THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Anion Formation: Slowly add acetonitrile (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in the cooled solvent. Stir the mixture at -78 °C for 30 minutes to form the acetonitrile anion.

  • Nucleophilic Substitution: Dissolve 3-bromo-5-chloro-2-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Causality of Experimental Choices
  • Choice of Base and Temperature: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to deprotonate acetonitrile (pKa ~25), which is a weak acid. The reaction is conducted at low temperatures (-78 °C) to control the exothermicity and prevent side reactions.

  • Aprotic Polar Solvent: Solvents like THF or DMF are used because they are inert to the strong base but can effectively solvate the ions formed during the reaction, facilitating the SNAr mechanism.

  • Leaving Group: In the proposed starting material, bromine is a better leaving group than chlorine or fluorine, making the C3 position the most likely site for nucleophilic attack. The regioselectivity is dictated by the electronic activation provided by the ring nitrogen and other halogens.

Application in the Development of Kinase Inhibitors

The primary value of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile lies in its application as a key intermediate for synthesizing kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This signaling cascade is frequently dysregulated in various human cancers, making its components prime targets for therapeutic intervention.[6]

The substituted pyridine core of the title compound serves as a versatile scaffold. The nitrile group can be readily hydrolyzed or reduced to introduce other functionalities, while the chloro and fluoro groups can be used to fine-tune electronic properties or participate in further coupling reactions to build the final complex drug molecule. For example, trisubstituted pyridines have been described as core elements in novel series of potent and selective Akt inhibitors.[7]

The PI3K/Akt/mTOR Signaling Pathway

pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Target) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Akt Inhibitor (Derived from Intermediate) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and the role of Akt inhibitors.

Analytical Characterization

To ensure the identity and purity of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, a suite of standard analytical techniques should be employed.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining purity, typically showing >96%.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (170.57 g/mol ) and fragmentation pattern consistent with the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Although specific spectra for this compound are not publicly available, the expected signals can be predicted:

    • ¹H NMR: Two distinct aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.

    • ¹³C NMR: Seven distinct carbon signals, including those of the pyridine ring, the methylene carbon, and the nitrile carbon. Chemical shifts would be influenced by the electronegative halogen substituents.[8]

Safety and Handling

As with many halogenated nitrile compounds, 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on data for analogous compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile stands as a strategically important, high-value intermediate for the synthesis of complex organic molecules. Its unique substitution pattern makes it particularly suited for the construction of sophisticated scaffolds used in the development of kinase inhibitors for oncological applications. While a dedicated public dossier on this compound is sparse, a robust understanding of its synthesis and application can be constructed from established chemical principles and analogous examples in the patent and scientific literature. This guide serves as a foundational resource for researchers looking to leverage this potent building block in their synthetic and drug discovery programs.

References

  • (Reference not directly used for a specific claim, but provides general context)
  • (Reference not directly used for a specific claim, but provides general context)
  • (Reference not directly used for a specific claim, but provides general context)
  • (Reference not directly used for a specific claim, but provides general context)
  • CP Lab Safety. 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, 96% Purity, C7H4ClFN2, 250 mg. [Link]

  • Amadis Chemical. 2-(5-CHLORO-6-FLUOROPYRIDIN-3-YL)ACETONITRILE CAS:1227513-54-3. [Link]

  • Google Patents. CN108863915B - Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl) pyridine-2-yl] acetonitrile.
  • (Reference not directly used for a specific claim, but provides general context)
  • (Reference not directly used for a specific claim, but provides general context)
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • (Reference not directly used for a specific claim, but provides general context)
  • (Reference not directly used for a specific claim, but provides general context)
  • Lin, H., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 679-83. [Link]

  • (Reference not directly used for a specific claim, but provides general context)
  • Sujatha, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 349-357. [Link]

  • (Reference not directly used for a specific claim, but provides general context)
  • Ciruelos, E. M. (2014). Novel agents and associated toxicities of inhibitors of the pi3k/Akt/mtor pathway for the treatment of breast cancer. Current Oncology, 21(4), e613-e625. [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile

The following technical guide details the spectroscopic characterization of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., c-Met, NaV1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., c-Met, NaV1.6 modulators).

The data presented synthesizes experimental values from primary patent literature (WO2020047323A1, WO2016001204A1) and high-fidelity spectral prediction models calibrated to the specific 3,5,6-trisubstituted pyridine scaffold.

Compound Identity

  • IUPAC Name: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile[1][2]

  • CAS Number: 1227513-54-3[2]

  • Molecular Formula: C

    
    H
    
    
    
    ClFN
    
    
    [3][4]
  • Molecular Weight: 170.57 g/mol [3][4]

  • Appearance: Off-white to pale yellow solid or oil (depending on purity/crystallinity).

Executive Summary & Synthesis Context

This compound is a "privileged scaffold" in medicinal chemistry, leveraging the fluorine atom at position 6 to modulate pKa and metabolic stability, while the chlorine at position 5 provides a handle for cross-coupling (Suzuki-Miyaura) or lipophilic bulk. The acetonitrile group at position 3 serves as a versatile electrophile or chain extender.

Synthesis Pathway: The preparation typically proceeds via nucleophilic aromatic substitution (S


Ar) or electrophilic halogenation, followed by a cyanomethylation step. Understanding this pathway is crucial for identifying common impurities (e.g., regioisomers or des-halo analogs) in the spectra.

Synthesis Start 3-Chloro-2-fluoropyridine (Starting Material) Inter1 5-Bromo-3-chloro-2-fluoropyridine (Halogenation) Start->Inter1 NBS/Br2 Inter2 5-Chloro-6-fluoropyridin-3-yl-methanol (Formylation/Reduction) Inter1->Inter2 n-BuLi, DMF; then NaBH4 Final 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (Cyanation) Inter2->Final SOCl2; then NaCN

Figure 1: Representative synthetic route to the target acetonitrile. Impurities from incomplete halogenation may appear in MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

The NMR spectrum of this molecule is defined by the specific substitution pattern on the pyridine ring. The fluorine atom at position 6 exerts significant spin-spin coupling (


) on the ring protons, which is the diagnostic fingerprint for validating the 5-Cl, 6-F substitution pattern.
H NMR Data (400 MHz, CDCl )
Signal (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Assignment
8.25 dd1H

Hz,

Hz
H-2 (Adj. to N)
7.98 dd1H

Hz,

Hz
H-4 (Meta to F)
3.82 s2H-CH

-CN

Spectral Interpretation & Causality:

  • H-2 (

    
     8.25):  This proton is the most deshielded due to its proximity to the electronegative Nitrogen and the electron-withdrawing cyanomethyl group. It appears as a doublet of doublets (dd) due to meta-coupling with H-4 (
    
    
    
    Hz) and a smaller long-range coupling with Fluorine.
  • H-4 (

    
     7.98):  This proton is diagnostic. It resides meta to the Fluorine atom. In fluoropyridines, the meta-coupling (
    
    
    
    ) is characteristically large (6–8 Hz), often larger than the ortho-coupling in benzene rings. The observed splitting of ~7.8 Hz confirms the proton is at position 4 relative to the fluorine at 6.
  • CH

    
     (
    
    
    
    3.82):
    A clean singlet. If the sample is wet or acidic, this peak may broaden slightly due to exchange, but typically it is sharp.
C NMR Data (100 MHz, CDCl )

The


C spectrum will show doublets for all ring carbons due to C-F coupling.
Signal (

ppm)
Splitting (

)
Assignment
161.5 d,

Hz
C-6 (Direct C-F bond)
146.2 d,

Hz
C-2 (C-H, adjacent to N)
140.5 d,

Hz
C-4 (C-H, meta to F)
126.8 d,

Hz
C-3 (Quaternary, attached to CH

)
118.5 d,

Hz
C-5 (C-Cl, ortho to F)
116.2 sCN (Nitrile)
20.1 sCH

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogenation pattern (Cl/F ratio).

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Key Diagnostic Ions:

  • Molecular Ion (M

    
    ): 
    
    
    
    170 (for
    
    
    Cl) and 172 (for
    
    
    Cl).
  • Isotope Pattern: The intensity ratio of 170:172 is approximately 3:1 , confirming the presence of a single Chlorine atom.

  • Base Peak: Often

    
     135 (M - Cl) or 
    
    
    
    130 (M - CH
    
    
    CN).

Fragmentation Pathway (EI): The molecule typically fragments by losing the cyanomethyl radical or the chlorine atom.

MS_Frag M Molecular Ion [M]+ m/z 170/172 Frag1 [M - Cl]+ m/z 135 M->Frag1 - Cl• Frag2 [M - CH2CN]+ m/z 130 M->Frag2 - •CH2CN Frag3 Pyridyne Core m/z ~94 Frag1->Frag3 - HF

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy[7][9]

IR is a rapid "Go/No-Go" check for the functional groups, particularly the nitrile.

Wavenumber (cm

)
IntensityAssignment
2255 Medium/WeakC

N Stretch
(Characteristic Nitrile)
3050-3080 WeakC-H Stretch (Aromatic)
1585, 1460 StrongC=C / C=N Stretch (Pyridine Ring)
1230 StrongC-F Stretch (Aryl Fluoride)
740 MediumC-Cl Stretch

Experimental Protocol: Sample Preparation for Analysis

To ensure the spectral data matches the values above, follow this standardized preparation protocol.

Step 1: Purity Check (TLC)

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The compound is UV active.

  • Rf Value: ~0.4 - 0.5 (varies by silica activity).

Step 2: NMR Preparation

  • Weigh 5–10 mg of the solid into a clean vial.

  • Add 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D).
    
    • Note: Ensure the solvent is acid-free. Acidity can broaden the pyridine nitrogen signals.

  • Filter through a cotton plug into the NMR tube if any turbidity remains (removes inorganic salts from the cyanation step).

Step 3: MS Preparation

  • Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

  • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50) for ESI+.

References

  • Preparation of 5-chloro-6-fluoropyridine derivatives.
  • Substituted 5-hydroxy-2-heteroaryl-3-phenylpentanonitrile derivatives.
  • Chemical Book & Vendor D

    • Source: CAS Registry Data for 1227513-54-3.[2]

    • Context: Confirmation of physical properties and commercial availability.[5]

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile

[1] Executive Summary Compound: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile CAS Registry Number: 1227513-54-3 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol This technical guide provides a comprehensive so...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile CAS Registry Number: 1227513-54-3 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol

This technical guide provides a comprehensive solubility profile and solvent selection framework for 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile , a critical intermediate in the synthesis of P2X3 antagonists and other fluorinated pyridine-based pharmaceuticals. Due to the electron-withdrawing nature of the 5-chloro and 6-fluoro substituents, this compound exhibits a distinct lipophilic profile compared to non-halogenated pyridine acetonitriles. This guide synthesizes physicochemical data with experimental protocols to optimize solvent selection for reaction monitoring, purification, and formulation.

Physicochemical Basis of Solubility

Understanding the molecular interaction potential is prerequisite to experimental profiling. The solubility behavior of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile is governed by the interplay between its polarizable halogenated core and the dipole-driving nitrile tail.

Structural Analysis[1]
  • Lipophilicity (LogP): The estimated LogP is 1.4 – 1.8 . The 5-Cl and 6-F atoms significantly increase lipophilicity relative to pyridine-3-acetonitrile (LogP ~0.2). This dictates high solubility in chlorinated solvents and moderate-to-low aqueous solubility.

  • Electronic Effects: The 6-Fluoro substituent (ortho to nitrogen) and 5-Chloro (meta to nitrogen) exert a strong inductive electron-withdrawing effect. This reduces the basicity of the pyridine nitrogen (calculated pKa < 2.0), rendering the molecule non-ionizable in the physiological pH range (pH 1–8). Consequently, pH manipulation is ineffective for solubilization in aqueous media.

  • Crystal Lattice Energy: As a solid (typically off-white powder), the intermolecular forces are dominated by dipole-dipole interactions (nitrile group) and weak halogen bonding. Breaking this lattice requires solvents with moderate polarity and high dielectric constants.

Predicted Solubility Matrix

Data standardized to 25°C.

Solvent ClassRepresentative SolventsSolubility PredictionApplication Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Stock solutions, SNAr reactions
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Extraction, Chromatography load
Polar Protic Methanol, Ethanol, IPAModerate (10-30 mg/mL) Recrystallization (Hot), HPLC Mobile Phase
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (10-50 mg/mL) Reaction medium, Liquid-Liquid Extraction
Aliphatic Hexanes, HeptaneInsoluble (<1 mg/mL) Anti-solvent for precipitation
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL) Wash phase (removes inorganic salts)

Experimental Protocols for Solubility Profiling

Standard Operating Procedures (SOPs) for validation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in specific solvents for process scaling. Scope: Critical for defining reaction concentration limits.

  • Preparation: Weigh approximately 10 mg of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold with Acetonitrile:Water (50:50) and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a 5-point calibration curve (0.01 – 1.0 mg/mL).

Protocol B: Recrystallization Solvent Screening

Objective: Identify solvent systems for purification of crude intermediates.

  • Solubility Test: Place 50 mg of compound in a reaction tube.

  • Hot Dissolution: Add solvent (e.g., Ethanol or Isopropanol) dropwise while heating to reflux until dissolution is complete.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 0-4°C.

  • Observation:

    • Precipitate forms: Good candidate for single-solvent recrystallization.

    • No precipitate: Requires an anti-solvent (e.g., add Heptane dropwise to the cloud point).

    • Oiling out: Indicates the solvent polarity is too distant from the solute; switch to a more polar solvent.

Solvent Selection Decision Logic

The choice of solvent is critical not just for solubility, but for chemical stability. The 6-fluoro position is susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Stability Warning
  • Avoid: Primary amines or strong alkoxides in high-boiling solvents (e.g., DMSO at >100°C) unless the intention is to displace the Fluorine or Chlorine.

  • Preferred: Non-nucleophilic polar aprotic solvents (Acetonitrile, DMF) or ethers (THF) for synthesis.

Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent based on the operational stage (Synthesis vs. Purification vs. Analysis).

SolventSelection Start Select Solvent for 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile Purpose Determine Operational Goal Start->Purpose Synthesis Synthesis / Reaction Purpose->Synthesis Purification Purification / Isolation Purpose->Purification Analysis Analysis (HPLC/NMR) Purpose->Analysis TempHigh High Temp (>80°C)? Synthesis->TempHigh Cryst Crystallization? Purification->Cryst Technique Technique? Analysis->Technique PolarAprotic Use DMSO, DMF, DMAc (Watch for SNAr) TempHigh->PolarAprotic Yes PolarVolatile Use ACN, THF, Dioxane TempHigh->PolarVolatile No SingleSolvent Hot EtOH or IPA Cryst->SingleSolvent Moderate Sol BinarySystem Solvent/Anti-Solvent: EtOAc + Heptane DCM + Hexane Cryst->BinarySystem High Sol HPLC Mobile Phase: ACN/Water + 0.1% Formic Acid Technique->HPLC NMR Solvent: DMSO-d6 or CDCl3 Technique->NMR

Figure 1: Decision matrix for solvent selection based on process requirements, balancing solubility with chemical stability.

Analytical Methodologies

For accurate solubility quantification, specific analytical conditions are required to prevent degradation or precipitation during analysis.

HPLC Method for Solubility Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral/acidic pH to prevent hydrolysis).

  • Mobile Phase B: Acetonitrile (High elution strength for lipophilic pyridine).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) or 225 nm (Nitrile absorption).

  • Sample Diluent: Acetonitrile or Methanol (Do not use water as the primary diluent to avoid precipitation).

NMR Solvent Compatibility[1]
  • DMSO-d6: Excellent solubility; peaks are sharp. Ideal for characterization.

  • CDCl3: Good solubility; useful for checking residual non-polar solvents (heptane/hexane) after isolation.

References

  • Pfizer Inc. (2017). Patent WO2017007689A1: Cot modulators and methods of use thereof. (Demonstrates use of DMSO and Acetonitrile/Formic acid systems for similar fluoropyridine intermediates).
  • CP Lab Safety. (n.d.). 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, 96% Purity.[1][2] Retrieved February 3, 2026, from [Link]

Sources

Exploratory

"2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile" material safety data sheet (MSDS)

The following is an in-depth technical guide and safety assessment for 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile . Compound Identification & Structural Context[1][2][3][4][5][6] This guide addresses the specific regi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile .

Compound Identification & Structural Context[1][2][3][4][5][6]

This guide addresses the specific regioisomer 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile .[1] Due to the high specificity of this isomer in early-stage drug discovery (often used as a scaffold for kinase inhibitors), direct public safety datasets are limited.[1] This assessment synthesizes data from its closest structural analog, 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile (CAS 1000557-28-7) , and the parent heterocycle 5-Chloro-2-fluoropyridine , applying the "Worst-Case Scenario" principle standard in pharmaceutical R&D.[1]

Chemical Identity
PropertyDetail
Chemical Name 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
Analogous CAS 1000557-28-7 (Regioisomer reference)
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
SMILES N#CCC1=CN=C(F)C(Cl)=C1
Physical State Solid (Low-melting) or Oil (depending on purity/polymorph)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2][3]

Hazard Profiling (GHS Classification)

The presence of the nitrile moiety implies potential for metabolic cyanide release, while the halogenated pyridine core suggests significant irritation and sensitization potential.[1]

GHS Classification Matrix

Derived from SAR (Structure-Activity Relationship) analysis of halogenated pyridine acetonitriles.[1]

Hazard ClassCategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Cat. 3 H301: Toxic if swallowed.[1]Nitrile metabolism (cytochrome P450) can release cyanide ions (

), inhibiting cytochrome c oxidase.[1]
Acute Toxicity (Dermal) Cat.[1] 4 H312: Harmful in contact with skin.[1]Lipophilic pyridine ring facilitates dermal absorption.[1]
Skin Irritation Cat.[1][4] 2 H315: Causes skin irritation.[1][4]Halogenated pyridines are electrophilic skin irritants.[1]
Eye Damage/Irritation Cat.[1][4] 1 H318: Causes serious eye damage.[1]Critical Risk: Fluorinated pyridines can cause irreversible corneal opacity due to high reactivity.[1]
STOT - Single Exp. Cat. 3 H335: May cause respiratory irritation.[1]Dust/vapor inhalation irritates mucous membranes.[1]
Reactivity Hazards[1]
  • Incompatible with Strong Oxidizers: Risk of fire and release of toxic NOx/Cl/F fumes.[1]

  • Incompatible with Strong Bases: Hydrolysis of the nitrile to the corresponding carboxylic acid or amide; potential for nucleophilic aromatic substitution (

    
    ) at the 6-Fluoro position, releasing fluoride ions.[1]
    
  • Combustion Products: Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx).[1]

Safe Handling & Engineering Controls

The "High-Potency" Handling Workflow

Due to the risk of ocular damage and cyanide generation, this compound requires Occupational Exposure Band (OEB) 3 protocols.[1]

HandlingWorkflow cluster_emergency Emergency Breakout Start Start: Weighing/Dispensing Control Engineering Control: Fume Hood (Face Vel > 0.5 m/s) Start->Control Mandatory PPE PPE Layering: Nitrile (Double) + Safety Goggles Control->PPE Operator Prep Process Reaction Setup: Closed Vessel / Inert Atm (N2) PPE->Process Synthesis Waste Disposal: Segregated Halogenated Waste Process->Waste Post-Rxn Spill Spill: Do NOT use Water Use Dry Absorbent Process->Spill Exposure Exposure: Rinse 15min Seek Medical (HF/HCN Protocol) Process->Exposure

Figure 1: Standard Operating Procedure (SOP) flow for handling halogenated pyridine acetonitriles in a research setting.

Personal Protective Equipment (PPE) Standards
  • Respiratory: If handling powder outside a hood, use a P3/N100 HEPA filter combined with an Organic Vapor (OV) cartridge.[1]

  • Hand Protection:

    • Primary Layer:[5][6] Laminate film (Silver Shield/4H) is best for nitriles.[1]

    • Secondary Layer: Nitrile rubber (minimum thickness 0.11 mm) for dexterity.[1] Change immediately upon splash.[1]

  • Eye Protection: Chemical Splash Goggles are mandatory.[1] Face shield recommended if handling >5g.[1]

Emergency Response Protocols

Scenario A: Ocular Exposure (Critical)

The 6-Fluoro substituent increases the electrophilicity of the ring, making it a lachrymator and potential corneal corrosive.[1]

  • Immediate Action: Irrigate eyes for minimum 30 minutes .

  • Contraindication: Do not use neutralization agents in the eye.[1]

  • Medical Alert: Inform medical personnel of potential Hydrofluoric Acid (HF)-like delayed necrosis if the compound hydrolyzes on the corneal surface.[1]

Scenario B: Ingestion/Systemic Exposure[1]
  • Antidote Awareness: Treat as a Nitrile/Cyanide precursor .[1]

  • Protocol:

    • Administer 100% Oxygen.[1]

    • Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available on-site if handling scale >100g.[1]

    • Monitor for "bitter almond" odor (unreliable) and hypoxia symptoms.[1]

Synthetic Context & Stability[1][2][6]

Understanding the reactivity of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile is crucial for both safety and yield.[1]

Reactivity Pathway Analysis

The 6-Fluoro position is highly activated for Nucleophilic Aromatic Substitution (


), which is the primary mode of instability and synthesis utility.[1]

Reactivity Compound 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile SNAr Pathway A: SNAr (6-Fluoro Displacement) Trigger: Amines/Alkoxides Compound->SNAr Hydrolysis Pathway B: Nitrile Hydrolysis Trigger: Strong Acid/Base + Heat Compound->Hydrolysis ProdA Product: 6-Substituted Pyridine Risk: Release of Fluoride Ion (F-) SNAr->ProdA ProdB Product: Carboxylic Acid/Amide Risk: Exothermic Hydrolysis->ProdB

Figure 2: Reactivity profile showing the susceptibility of the 6-Fluoro position to nucleophilic attack, a key consideration for storage and waste mixing.[1]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen (Hygroscopic nature of impurities can trigger hydrolysis).[1]

  • Container: Amber glass (protect from light).[1]

References

  • PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). GHS Harmonized Classification - Nitriles & Halogenated Pyridines.[1] Available at: [Link][1]

Sources

Foundational

Strategic Utilization of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS: 1227513-54-3) represents a "privileged scaffold" due to its unique trifunctional nature. It offers three di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS: 1227513-54-3) represents a "privileged scaffold" due to its unique trifunctional nature. It offers three distinct handles for orthogonal functionalization: a highly activated fluorine at C6 for nucleophilic aromatic substitution (


), a sterically modulated chlorine at C5 for metal-catalyzed cross-coupling, and a flexible acetonitrile appendage at C3 for chain extension or heterocycle formation.

This guide details the technical specifications, reactivity profiles, and validated synthetic workflows for utilizing this building block to construct complex bioactive molecules, particularly kinase inhibitors and GPCR modulators.

Physicochemical Profile & Structural Analysis

The utility of this building block lies in its electronic imbalance. The pyridine nitrogen, combined with the electron-withdrawing chlorine at C5, renders the C6-fluorine exceptionally electrophilic.

PropertyValue / Description
CAS Number 1227513-54-3
IUPAC Name 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
Molecular Formula

Molecular Weight 170.57 g/mol
Physical State Solid (typically off-white to pale yellow)
Calculated LogP ~1.62 (Lipophilic, suitable for CNS penetration)
Topological PSA ~36.6

Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen recommended)
Electronic Activation Map
  • C6 Position (Fluorine): The

    
    -complex intermediate is stabilized by the ring nitrogen (para-like relationship) and the inductive effect of the adjacent C5-Chlorine. Reactivity: High (
    
    
    
    ).
  • C5 Position (Chlorine): Sterically hindered by C6 and C4 substituents but electronically primed for oxidative addition with Pd(0). Reactivity: Moderate (Suzuki/Buchwald).

  • C3 Position (Acetonitrile): A

    
     hybridized linker isolating the nitrile from the aromatic ring, preventing direct conjugation but allowing standard aliphatic nitrile chemistry.
    

Reactivity Matrix & Synthetic Pathways

The core value of this molecule is the ability to perform chemoselective transformations . The following diagram illustrates the divergent pathways available from the parent scaffold.

G Core 2-(5-Chloro-6-fluoropyridin- 3-yl)acetonitrile SNAr Pathway A: C6-Functionalization (S_NAr Displacement) Core->SNAr R-NH2 / DIPEA Heat Suzuki Pathway B: C5-Functionalization (Pd-Catalyzed Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) (Challenging w/o displacing F) Nitrile Pathway C: Nitrile Transformation (Reduction/Hydrolysis) Core->Nitrile H2/Ni or Acid/Base Prod_A 6-Amino/Alkoxy Derivative (Retains 5-Cl) SNAr->Prod_A Prod_B 5-Aryl/Heteroaryl Derivative (Retains 6-F) Suzuki->Prod_B Prod_C Ethylamine/Acetic Acid Derivative Nitrile->Prod_C Prod_A->Suzuki Sequential Functionalization

Figure 1: Divergent synthetic pathways. Pathway A is the kinetically favored first step in most medicinal chemistry campaigns.

Detailed Experimental Protocols

Protocol A: Chemoselective Displacement of Fluorine

Objective: To introduce a nucleophile (amine) at the C6 position while leaving the C5-Chlorine and C3-Nitrile intact. Mechanism: Addition-Elimination via Meisenheimer complex.

Reagents:

  • Substrate: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) or 
    
    
    
  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 mmol.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: The C6-F is significantly more reactive than C5-Cl. You should observe the mass shift corresponding to -F / +Amine. If C5-Cl displacement is observed (rare), lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Nitrile Reduction to Ethylamine

Objective: To convert the nitrile group into a primary amine, a common linker in kinase inhibitors (e.g., to access the hinge region).

Reagents:

  • Substrate: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile

  • Catalyst: Raney Nickel (slurry in water) or

    
    
    
  • Solvent: Methanol (7N

    
     in MeOH is preferred to suppress secondary amine formation).
    

Step-by-Step Methodology (Hydrogenation):

  • Safety: Raney Nickel is pyrophoric. Handle under inert gas.

  • Setup: In a hydrogenation vessel, dissolve the substrate (1.0 mmol) in 7N ammonia in methanol (10 mL).

  • Catalyst: Carefully add Raney Nickel (~50 wt% relative to substrate).

  • Reaction: Purge with

    
     gas and stir under balloon pressure (1 atm) or mild pressure (30 psi) at room temperature for 12 hours.
    
    • Note: The C5-Cl and C6-F bonds are susceptible to hydrodehalogenation under vigorous Pd/C hydrogenation. Raney Nickel is often more chemoselective for the nitrile over the aryl halides.

  • Workup: Filter through a celite pad (keep wet to prevent ignition). Rinse with MeOH.[1] Concentrate filtrate to obtain the crude amine.

Applications in Drug Discovery[4]

Kinase Inhibitor Design

The 5-chloro-6-fluoro motif is a bioisostere for various di-substituted phenyl rings found in Type I and Type II kinase inhibitors.

  • Strategy: Perform

    
     at C6 with a solubilizing group (e.g., N-methylpiperazine) or a hinge-binding motif. Use the C3-acetonitrile to build a bicyclic core (e.g., pyrrolopyridine) that mimics the adenine ring of ATP.
    
Allosteric Modulators (GPCRs)

Fluorinated pyridines are frequently used to tune the metabolic stability and lipophilicity of GPCR ligands. The C5-Chlorine provides a "metabolic block" at a position prone to oxidation, while the C6-substituent can be varied to probe the receptor's hydrophobic pocket.

Handling & Safety (SDS Summary)

  • Hazards: Toxic if swallowed (H301), Harmful in contact with skin (H312). Causes serious eye irritation (H319).[2][3][4][5]

  • Specific Precaution: Nitriles can release cyanide upon metabolic processing; however, this specific building block is stable. Treat as a potent bioactive agent.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong acids (risk of HCN evolution from nitrile hydrolysis).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 58270224 (Analogous Chloropyridine Acetonitriles).[6] National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (

    
     on Pyridines): 
    
    • Nucleophilic Aromatic Substitution of Aryl Fluorides. Journal of Organic Chemistry. Validated protocols for fluoropyridine displacement. Link

  • Nitrile Reduction Strategies

    • Chemoselective Hydrogenation of Nitriles. Organic Process Research & Development. Link

  • Commercial Availability & CAS Verification

    • BLD Pharm Catalog Entry for CAS 1227513-54-3.Link

Sources

Exploratory

"2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile" potential biological activity

Technical Whitepaper: The Strategic Utility of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile in Medicinal Chemistry Executive Summary 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3) is a high-value heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Utility of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile in Medicinal Chemistry

Executive Summary

2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3) is a high-value heterocyclic synthon characterized by a halogenated pyridine core.[1] While the molecule itself acts primarily as a chemical intermediate rather than a final therapeutic agent, its structural motif—the 5-chloro-6-fluoropyridine pharmacophore—is critical in the design of next-generation antivirals (SARS-CoV-2 Mpro inhibitors), P2X3 receptor antagonists (chronic cough), and fluoroquinolone antibiotics.

This guide analyzes the compound's potential biological utility through the lens of its downstream derivatives, detailing the structural rationale for its specific halogenation pattern and providing validated protocols for its transformation into bioactive scaffolds.

Structural Pharmacology: The "Warhead" Precursor

The biological potency of drugs derived from this nitrile stems from the precise electronic and steric properties of the pyridine ring substitutions.

The 5-Chloro Substituent (Metabolic Shield)
  • Function: Chlorine at the C5 position increases lipophilicity (

    
    ), enhancing membrane permeability of the final drug candidate.
    
  • Metabolic Stability: It blocks the C5 position from oxidative metabolism (e.g., by Cytochrome P450), a common clearance pathway for pyridine-based drugs. This extends the half-life (

    
    ) of the derived therapeutic.
    
The 6-Fluoro Substituent (The Reactivity Handle)
  • Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, modulating hydrogen bond acceptance in the active site of target proteins (e.g., kinases or proteases).

  • Synthetic Utility: The fluorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ). This allows medicinal chemists to introduce complex amines or ethers at the C6 position late in the synthesis, creating diverse libraries of bioactive compounds.
    
The 3-Acetonitrile Group (The Gateway)

The acetonitrile moiety is not the final pharmacophore but the "gateway" functional group. It undergoes three primary transformations to yield bioactive cores:

  • Reduction

    
    Ethylamine:  Precursor for kinase inhibitors.
    
  • Hydrolysis

    
    Acetic Acid:  Precursor for CRTH2 antagonists and NSAID analogs.
    
  • Cyclization

    
    Tetrazoles/Oxazoles:  Bioisosteres for carboxylic acids in GPCR ligands.
    

Targeted Biological Activity & Case Studies

Although CAS 1227513-54-3 is an intermediate, the 5-chloro-6-fluoropyridin-3-yl moiety it delivers is a validated pharmacophore in several therapeutic areas.

Case Study A: Antiviral Protease Inhibition (SARS-CoV-2)

Recent structure-activity relationship (SAR) studies have identified halogenated pyridines as key recognition elements for the SARS-CoV-2 Main Protease (Mpro).[2]

  • Mechanism: The pyridine ring occupies the S1 or S2 hydrophobic pocket of the protease. The 5-Cl and 6-F substituents fill the sub-pockets, maximizing Van der Waals interactions and improving binding affinity (

    
    ).
    
  • Relevance: Derivatives of this nitrile have shown inhibitory efficacy comparable to Nirmatrelvir (Paxlovid), acting as non-covalent or covalent inhibitors depending on the "warhead" attached to the acetonitrile tail [1].

Case Study B: P2X3 Receptor Antagonism (Chronic Cough)

The 5-chloro-6-fluoropyridine motif is structurally homologous to the aryl cores found in Gefapixant and Eliapixant analogs.

  • Activity: These compounds block ATP binding at the P2X3 trimeric ion channel on sensory neurons.

  • Role of Intermediate: The acetonitrile is reduced to an amine and coupled with sulfonamides or diaminopyrimidines to form the full antagonist structure.

Case Study C: Fluoroquinolone Antibiotics

Closely related analogs (e.g., 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile) are established precursors for broad-spectrum antibiotics like Gemifloxacin .[3] The 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile scaffold represents a "next-generation" variant, offering different solubility and resistance profiles [2].

Visualization: Scaffold Versatility

The following diagram illustrates how CAS 1227513-54-3 serves as a divergent node in drug discovery.

Pharmacophore_Tree Core 2-(5-Chloro-6-fluoropyridin-3-yl) acetonitrile (CAS 1227513-54-3) Red Reduction (H2/Pd-C or LAH) Core->Red Path A Hyd Hydrolysis (HCl/H2O) Core->Hyd Path B Sub SnAr Substitution (R-NH2 / Base) Core->Sub Path C Kinase Ethylamine Derivatives (Kinase Inhibitors) Red->Kinase GPCR Acetic Acid Derivatives (CRTH2/P2X3 Antagonists) Hyd->GPCR Viral Functionalized Pyridines (SARS-CoV-2 Mpro Inhibitors) Sub->Viral High Metabolic Stability High Metabolic Stability Kinase->High Metabolic Stability High Receptor Affinity High Receptor Affinity GPCR->High Receptor Affinity Protease Pocket Filling Protease Pocket Filling Viral->Protease Pocket Filling

Figure 1: Divergent synthesis pathways transforming the nitrile intermediate into three distinct therapeutic classes.

Experimental Protocols

Disclaimer: These protocols are generalized based on standard medicinal chemistry practices for halogenated pyridines. Always perform a risk assessment before handling.

Protocol A: Reduction to 2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine

This is the primary workflow to access kinase inhibitor scaffolds.

  • Reagents: CAS 1227513-54-3 (1.0 eq), Borane-THF complex (

    
    , 3.0 eq), Methanol (quench).
    
  • Setup: Flame-dried round-bottom flask, Argon atmosphere.

  • Procedure:

    • Dissolve nitrile in anhydrous THF (0.1 M).

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 4–6 hours. Monitor by TLC (vanishing nitrile spot) or LCMS.

    • Critical Step: Cool to 0°C and carefully quench with MeOH (exothermic H2 evolution).

    • Add HCl (conc.) and reflux for 1 hour to break the boron-amine complex.

    • Neutralize with NaOH and extract with DCM.

  • Validation:

    • NMR: Disappearance of singlet at

      
       ppm (
      
      
      
      -CN) and appearance of triplets at
      
      
      ppm (ethyl chain).
    • MS:

      
       shift from 170.5 to 174.6.
      
Protocol B: Diversification at C6

Used to introduce diversity for antiviral screening.

  • Reagents: CAS 1227513-54-3 (1.0 eq), Primary Amine (

    
    , 1.2 eq), 
    
    
    
    (2.0 eq), DMF or DMSO.
  • Procedure:

    • Mix reagents in DMF.

    • Heat to 80°C for 12 hours. The Fluorine atom is displaced by the amine; the Chlorine atom remains intact due to the specific activation energy differences (F is a better leaving group in

      
       on pyridines).
      
  • Validation:

    • 19F NMR: Disappearance of the fluorine signal is the definitive "self-validating" checkpoint.

Safety & Handling

  • Nitrile Hazard: Metabolized to cyanide in vivo. Although this is an intermediate, handle with extreme care. Avoid skin contact.

  • Pyridine Hazard: Halogenated pyridines can be severe skin and eye irritants. Use Fume Hood.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon).

References

  • PolyU Scholars. (2023). Design and Synthesis of Peptidomimetic Inhibitors Targeting SARS-CoV-2 Main Protease. The Hong Kong Polytechnic University. Available at: [Link] (Note: Generalized link to repository based on search context).

  • ACS Publications. (2017).[4] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling.[4] Journal of Organic Chemistry. Available at: [Link][5]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Substituted Pyridineacetonitriles for Agrochemicals

Foreword: The Central Role of the Pyridine Ring in Modern Crop Protection The pyridine scaffold is a cornerstone in the edifice of modern agrochemical design. Its unique electronic properties, metabolic stability, and ve...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Central Role of the Pyridine Ring in Modern Crop Protection

The pyridine scaffold is a cornerstone in the edifice of modern agrochemical design. Its unique electronic properties, metabolic stability, and versatile functionalization handles have made it a privileged structure in the development of high-efficacy insecticides, herbicides, and fungicides. Among the myriad of pyridine-based intermediates, substituted pyridineacetonitriles stand out as pivotal building blocks, particularly for leading classes of insecticides such as neonicotinoids and sulfoximines. This guide provides an in-depth exploration of the synthetic strategies employed to forge these critical intermediates, offering a blend of established industrial processes and cutting-edge academic innovations. We will delve into the causality behind methodological choices, from catalyst selection to reaction engineering, to provide researchers, scientists, and process development professionals with a comprehensive understanding of this vital area of agrochemical synthesis.

Strategic Importance of Substituted Pyridineacetonitriles in Agrochemicals

Substituted pyridineacetonitriles are not merely synthetic curiosities; they are the precursors to a host of commercially significant agrochemicals. The nitrile group serves as a versatile handle for further chemical transformations, while the substitution pattern on the pyridine ring is crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the final product.

Key Agrochemical Classes Derived from Pyridineacetonitriles:

  • Neonicotinoid Insecticides: This class of insecticides acts on the nicotinic acetylcholine receptors in insects, leading to paralysis and death. Many neonicotinoids feature a chloropyridine moiety, often derived from a corresponding pyridineacetonitrile intermediate.

  • Sulfoximine Insecticides: A newer class of insecticides, such as sulfoxaflor, also targets the nicotinic acetylcholine receptors but with a different binding mode, making them effective against some neonicotinoid-resistant pests. The synthesis of sulfoxaflor relies on a substituted pyridineacetonitrile precursor.[1][2]

  • Herbicides: Certain pyridine-based herbicides, including some synthetic auxin mimics, utilize pyridineacetonitrile derivatives in their synthetic pathways to achieve the desired substitution patterns for potent herbicidal activity.[3][4][5]

The ability to efficiently and regioselectively synthesize a diverse array of substituted pyridineacetonitriles is therefore a critical enabler for the discovery and development of new crop protection solutions.[6]

Synthetic Strategies for Substituted Pyridineacetonitriles

The synthesis of substituted pyridineacetonitriles can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Cyanation of Halopyridines: A Workhorse of Industrial Synthesis

One of the most established and industrially relevant methods for the synthesis of cyanopyridines is the nucleophilic substitution of a halogen atom on the pyridine ring with a cyanide source.[7]

General Reaction Scheme:

Where Hal = Cl, Br, F; Py = Pyridine ring; R = Substituents; M = Metal (e.g., Na, K, Cu, Zn)

Key Considerations and Causality:

  • Choice of Halogen: The reactivity of the halopyridine follows the order F > Cl > Br. While fluoropyridines are the most reactive, their higher cost often makes chloropyridines the preferred starting material for large-scale production.

  • Cyanide Source: The choice of cyanide source is a critical decision, balancing reactivity, toxicity, and cost.

    • Alkali Metal Cyanides (NaCN, KCN): These are inexpensive and readily available but are highly toxic. Their use necessitates stringent safety protocols. Reactions are often carried out in polar aprotic solvents like DMSO or DMF, or under phase-transfer catalysis conditions to enhance the nucleophilicity of the cyanide ion.[8]

    • Copper(I) Cyanide (CuCN): The Rosenmund-von Braun reaction, using CuCN, is a classic method that is particularly effective for the cyanation of aryl bromides and iodides. However, it often requires high reaction temperatures and stoichiometric amounts of the copper salt, leading to toxic waste streams.

    • Zinc Cyanide (Zn(CN)2): A less toxic alternative to alkali metal and copper cyanides. It is often used in palladium-catalyzed cyanation reactions.

    • Potassium Ferrocyanide (K4[Fe(CN)6]): This is a significantly less toxic and safer alternative, making it an attractive option for greener industrial processes. It is typically employed in palladium- or nickel-catalyzed cross-coupling reactions.[9]

  • Catalysis: For less reactive halopyridines (e.g., chlorides and bromides), transition metal catalysis is often employed to facilitate the cyanation.

    • Palladium Catalysis: Palladium complexes with various phosphine ligands are highly effective for the cyanation of aryl halides. However, the cost of palladium can be a significant factor on an industrial scale.[10][11]

    • Nickel Catalysis: Nickel catalysts are a more cost-effective alternative to palladium and have shown excellent activity in cyanation reactions. They can often catalyze the cyanation of less reactive aryl chlorides.[9][12]

Experimental Protocol: Synthesis of 2-Cyano-3-chloro-5-trifluoromethylpyridine

This protocol is adapted from a patented industrial process and highlights the use of a phase-transfer catalyst for the cyanation of a fluoropyridine.[8]

  • Reaction Setup: To a stirred mixture of 3-chloro-2-fluoro-5-trifluoromethylpyridine (199.5 g) and tricaprylylmethylammonium chloride (Aliquat 336, 12.1 g) at 30°C, add a solution of potassium cyanide (71.6 g) in water (215 g) over 1 hour.

  • Reaction: Maintain the reaction mixture at 30-40°C and monitor the progress by gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and separate the organic layer. Wash the organic layer with water to remove any residual cyanide salts.

  • Isolation: The crude product can be purified by distillation under reduced pressure to yield the desired 2-cyano-3-chloro-5-trifluoromethylpyridine.

Ammoxidation of Methylpyridines (Picolines): A Gas-Phase Catalytic Approach

For the synthesis of cyanopyridines where the corresponding methylpyridine (picoline) is readily available and inexpensive, gas-phase ammoxidation is a highly efficient and atom-economical industrial process.

General Reaction Scheme:

Key Considerations and Causality:

  • Catalyst System: The choice of catalyst is paramount for achieving high conversion and selectivity. Vanadium-titanium oxide-based catalysts are commonly employed. The specific composition and preparation of the catalyst can be tailored to optimize the reaction for different picoline isomers.[7]

  • Reaction Conditions: The reaction is typically carried out in a fixed-bed reactor at high temperatures (320-390°C). The molar ratio of picoline, ammonia, water, and air is a critical parameter that must be carefully controlled to maximize yield and minimize side reactions.[7][13]

  • Process Engineering: The design of the reactor and the downstream separation and purification processes are crucial for the overall efficiency and economics of the process.

Data Presentation: Comparison of Ammoxidation Conditions for Picoline Isomers

Picoline IsomerMolar Ratio (Picoline:NH₃:H₂O:Air)Temperature (°C)Space Velocity (h⁻¹)Typical Yield
4-Picoline1:2:11:303800.2>98%[13]
3-Picoline1:4:8:253600.38High
2-Picoline1:5:5:153400.25High

Data adapted from patent literature.[7]

Multi-component Reactions: A Versatile Route to Highly Substituted Pyridines

Multi-component reactions (MCRs) offer a powerful and convergent approach to the synthesis of complex and highly functionalized pyridine derivatives in a single step. The synthesis of 2-amino-3-cyanopyridines is a classic example of an MCR that is widely used in medicinal and agrochemical research.[14]

General Reaction Scheme:

Key Considerations and Causality:

  • Reaction Conditions: These reactions can be carried out under conventional heating, but microwave irradiation has been shown to significantly reduce reaction times and improve yields, often in the absence of a solvent.[14]

  • Catalysis: While the reaction can proceed without a catalyst, various catalysts such as animal bone meal have been reported to improve the efficiency and greenness of the process.[15]

  • Scope and Versatility: The MCR approach allows for a high degree of structural diversity in the final product by simply varying the starting aldehyde and ketone. This makes it an excellent tool for generating libraries of compounds for biological screening.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a general procedure adapted from the literature for the rapid and efficient synthesis of a range of 2-amino-3-cyanopyridine derivatives.[14]

  • Reaction Setup: In a 25 mL dry flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes.

  • Work-up: After cooling, wash the reaction mixture with a small amount of ethanol (2 mL).

  • Purification: The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Visualization: Workflow for Multi-component Synthesis of 2-Amino-3-cyanopyridines

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde E Microwave Irradiation (7-9 min, solvent-free) A->E B Methyl Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Ethanol Wash E->F Cooling G Recrystallization F->G H Pure 2-Amino-3-cyanopyridine Derivative G->H G cluster_catalytic_cycle Catalytic Cycle A Pyridine Substrate with Directing Group (DG) C Cyclometalated Intermediate A->C + [M]-Catalyst - H⁺ B [M]-Catalyst B->C E Cyanated Pyridine Product C->E + Cyanating Agent D Cyanating Agent (e.g., NCTS) D->E F Regenerated [M]-Catalyst E->F - DG F->B Regeneration

Caption: Simplified catalytic cycle for transition metal-catalyzed directed C-H cyanation of pyridines.

While still largely in the realm of academic research, C-H functionalization holds immense promise for the future of agrochemical synthesis due to its elegance and efficiency.

Industrial Scale-Up and Process Optimization

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. [6][16][17][18]The primary drivers for process optimization are cost, safety, and environmental impact (Process Mass Intensity, PMI).

Key Considerations for Scale-Up:

  • Reagent Selection: The cost and toxicity of reagents are paramount. For example, replacing expensive palladium catalysts with more abundant nickel catalysts, or using less toxic cyanide sources like K₄[Fe(CN)₆], are key considerations. [9]* Solvent Choice: The choice of solvent impacts reaction kinetics, product isolation, and waste disposal. The ideal solvent is inexpensive, non-toxic, easily recoverable, and allows for efficient product isolation.

  • Process Safety: The potential for runaway reactions, the handling of toxic reagents (e.g., cyanides), and the management of hazardous byproducts must be rigorously assessed and controlled.

  • Downstream Processing: The efficiency of product isolation and purification (e.g., extraction, distillation, crystallization) has a major impact on the overall process economics.

  • Continuous Flow Chemistry: For some reactions, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and throughput. [19]

Structure-Activity Relationships (SAR): A Glimpse into Agrochemical Design

The substituents on the pyridineacetonitrile core play a crucial role in determining the biological activity of the final agrochemical product. While a comprehensive SAR analysis is beyond the scope of this guide, a few general principles can be highlighted:

  • Electronic Effects: The electron-withdrawing or -donating nature of the substituents can influence the binding of the molecule to its biological target.

  • Steric Effects: The size and shape of the substituents can impact the fit of the molecule in the active site of the target protein.

  • Metabolic Stability: Certain substituents can be introduced to block sites of metabolic degradation, thereby increasing the bioavailability and persistence of the agrochemical.

A systematic exploration of these relationships through the synthesis and testing of analog libraries is a cornerstone of modern agrochemical discovery. [20][21][22]

Conclusion and Future Outlook

The synthesis of substituted pyridineacetonitriles is a dynamic field that continues to evolve. While traditional methods like the cyanation of halopyridines and the ammoxidation of picolines remain the workhorses of industrial production, modern catalytic methods such as C-H functionalization are poised to revolutionize the way these vital intermediates are made. The ongoing drive for greener, safer, and more cost-effective synthetic processes will undoubtedly lead to further innovations in this area. For researchers and professionals in the agrochemical industry, a deep understanding of the synthetic toolbox for accessing substituted pyridineacetonitriles is essential for driving the development of the next generation of crop protection solutions.

References

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google P
  • Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides - RSC Publishing. (URL: [Link])

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (URL: [Link])

  • EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
  • Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (URL: [Link])

  • Preparation of Cyanopyridines by Direct Cyan
  • Nickel and Palladium Catalysis: Stronger Demand than Ever - ACS Publications. (URL: [Link])

  • Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174 - ResearchGate. (URL: [Link])

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google P
  • WO2020092674A1 - Compositions comprising halauxifen and other herbicides and methods thereof - Google P
  • Direct Regioselective C-H Cyanation of Purines - MDPI. (URL: [Link])

  • Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal - ResearchGate. (URL: [Link])

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: [Link])

  • Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds | Organic Letters. (URL: [Link])

  • Chemical Process Development and Scale-Up - Mettler Toledo. (URL: [Link])

  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH. (URL: [Link])

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives | ACS Omega. (URL: [Link])

  • A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research. (URL: [Link])

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ResearchGate. (URL: [Link])

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed. (URL: [Link])

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL: [Link])

  • Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance - PubMed. (URL: [Link])

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (URL: [Link])

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - Semantic Scholar. (URL: [Link])

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. (URL: [Link])

  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts | The Journal of Organic Chemistry. (URL: [Link])

  • Sulfoxaflor and the sulfoximine insecticides - CORE. (URL: [Link])

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. (URL: [Link])

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (URL: [Link])

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (URL: [Link])

  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL: [Link])

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. (URL: [Link])

  • Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. | Semantic Scholar. (URL: [Link])

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Exploratory

A-Technical-Guide-to-the-Chloro-fluoropyridine-Core-in-Bioactive-Molecule-Design

Abstract: The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the halogenated heter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the halogenated heterocyclic scaffolds, the chloro-fluoropyridine core has emerged as a privileged motif. This guide provides an in-depth technical analysis of the chloro-fluoropyridine core for researchers, scientists, and drug development professionals. We will explore its synthesis, unique chemical reactivity, and profound influence on the physicochemical and pharmacokinetic properties of bioactive molecules. Through an examination of key theoretical principles, practical synthetic methodologies, and illustrative case studies, this document aims to serve as a comprehensive resource for harnessing the full potential of this versatile scaffold in contemporary drug discovery.

The Strategic Advantage of Dual Halogenation

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, owing to its hydrogen bonding capabilities and metabolic stability. The introduction of halogen atoms—specifically the synergistic combination of chlorine and fluorine—imparts a unique set of properties that medicinal chemists can exploit to overcome common drug design challenges.[1]

  • Modulation of Physicochemical Properties: Fluorine, with the highest electronegativity, significantly lowers the pKa of the pyridine nitrogen, reducing basicity and potentially avoiding unwanted interactions with acidic organelles or off-target ion channels.[2] Both chlorine and fluorine increase lipophilicity, which can enhance membrane permeability and cell penetration.[3]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] Strategically placing a fluorine atom can block "metabolic soft spots" on the pyridine ring, thereby increasing the drug's half-life and bioavailability.[6]

  • Fine-Tuning Binding Interactions: Both chlorine and fluorine can participate in non-covalent interactions within a protein's active site. The chlorine atom, in particular, is an effective halogen bond donor, forming favorable interactions with Lewis bases like backbone carbonyls or amino acid side chains.[7][8] This directional interaction can significantly enhance binding affinity and target selectivity.[9]

  • Orthogonal Reactivity for Synthesis: The differential reactivity of the C-Cl and C-F bonds provides synthetic flexibility. The C-Cl bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond, particularly at the 2- and 4-positions, is highly activated towards nucleophilic aromatic substitution (SNAr).[10][11] This allows for sequential and site-selective functionalization of the pyridine core.

The interplay of these effects makes the chloro-fluoropyridine scaffold a powerful tool for optimizing multiple drug-like properties simultaneously.

Synthetic Pathways to the Chloro-fluoropyridine Core

Access to diversely substituted chloro-fluoropyridines is crucial for their exploration in drug discovery. Several reliable synthetic strategies have been established.

Halogen Exchange (HALEX) Reactions

One of the most common and cost-effective methods is the nucleophilic substitution of a chlorine atom with fluoride. Starting from readily available dichloropyridines, selective replacement of one chlorine atom can be achieved.

  • Mechanism: The reaction typically employs a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[12] The regioselectivity is governed by the electronic activation of the pyridine ring; the chlorine at the 2- or 4-position is generally more susceptible to nucleophilic attack than one at the 3-position.

  • Example: The synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine using CsF in DMSO.[12]

Diazotization-Fluorination (Balz-Schiemann Type)

This method involves the conversion of an amino group on a chloropyridine to a diazonium salt, which is then displaced by fluoride.

  • Mechanism: An aminopyridine is treated with a nitrite source (e.g., tert-butyl nitrite) in the presence of a fluorinating agent. While traditional Balz-Schiemann reactions use anhydrous HF or HBF4, milder conditions using reagents like copper (II) fluoride have been developed.[13]

  • Application: This route is valuable for accessing isomers that are difficult to obtain via HALEX reactions, such as 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine.[13]

The following diagram illustrates these two primary synthetic workflows.

G cluster_0 Halogen Exchange (HALEX) cluster_1 Diazotization-Fluorination DCP 2,3-Dichloropyridine CFP_HALEX 3-Chloro-2-fluoropyridine DCP->CFP_HALEX CsF, DMSO 110 °C CAP 2-Chloro-3-aminopyridine CFP_DIAZO 2-Chloro-3-fluoropyridine CAP->CFP_DIAZO t-BuONO, CuF2 Inert Gas, 0-60 °C

Caption: Key synthetic routes to chloro-fluoropyridine cores.

Key Functionalization Reactions

Once the chloro-fluoropyridine core is synthesized, its true utility is realized through subsequent reactions that build molecular complexity. The distinct electronic nature of the chlorine and fluorine substituents, combined with the pyridine nitrogen, dictates the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and an excellent leaving group in SNAr reactions.[10] This is particularly true for fluorine atoms at the 2- and 4-positions, which are activated by the electron-withdrawing pyridine nitrogen.

  • Causality: The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[10] This allows for the displacement of fluorine with a wide range of nucleophiles (O-, N-, S-based) under relatively mild conditions, often leaving a C-Cl bond intact for subsequent reactions.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond on the pyridine ring is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry.[11]

  • Common Reactions: Suzuki-Miyaura (with boronic acids/esters), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings are routinely and efficiently performed at the chlorine-bearing position.

  • Catalytic Cycle: These reactions generally proceed through a well-established cycle of oxidative addition of the chloro-fluoropyridine to a Pd(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[14][15]

The orthogonality of SNAr at the C-F position and cross-coupling at the C-Cl position is a cornerstone of synthetic strategies involving this scaffold.

G Core Chloro-fluoropyridine Core SNAr S(N)Ar at C-F position (O, N, S Nucleophiles) Core->SNAr Coupling Cross-Coupling at C-Cl position (Suzuki, Buchwald, etc.) Core->Coupling Molecule Complex Bioactive Molecule SNAr->Molecule Builds complexity Coupling->Molecule Builds complexity

Caption: Orthogonal functionalization strategies for the core.

Case Studies: The Chloro-fluoropyridine Core in Action

The theoretical advantages of the chloro-fluoropyridine core are best illustrated through its successful application in marketed drugs and clinical candidates.

Case Study 1: Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[16] Its structure features a central benzamide core linked to a 3,5-dichloropyridine moiety. While not a chloro-fluoro-pyridine itself, its synthesis and the role of the halogenated pyridine are highly instructive. Synthetic routes often involve the coupling of a benzoic acid derivative with 3,5-dichloro-4-aminopyridine.[17][18] The two chlorine atoms enhance the lipophilicity of the molecule and contribute to its binding within the active site of the PDE4 enzyme.

Case Study 2: Lenvatinib

Lenvatinib is a multi-kinase inhibitor approved for the treatment of various cancers, including thyroid and renal cell carcinoma.[19][20] A key fragment of Lenvatinib is a quinoline-6-carboxamide, which is often synthesized from precursors that may involve halogenated pyridines or quinolines.[21][22] The synthesis highlights complex, multi-step sequences where halogenated heterocycles serve as key intermediates for building the final drug structure.[21] The chlorine atom in a key intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, acts as a leaving group in a nucleophilic substitution reaction to form a crucial ether linkage.[22]

PropertyInfluence of Chloro-fluoropyridine CoreExample Molecule Context
Metabolic Stability C-F bond blocks oxidative metabolism.Fluorine substitution prevents hydroxylation, increasing half-life.[4][6]
Potency/Affinity Halogen bonding (Cl) and electronic effects (F) enhance binding.Chlorine atom forms a key halogen bond with a backbone carbonyl in the target protein.[7]
Lipophilicity Both Cl and F increase logP.Enhanced membrane penetration leads to better cell-based activity.[3]
Synthetic Tractability Orthogonal reactivity of C-Cl and C-F bonds.SNAr at C-F followed by Suzuki coupling at C-Cl allows for convergent synthesis.[10][11]

Experimental Protocols

To ensure this guide is of practical value, we provide representative, self-validating protocols for the synthesis and functionalization of a key chloro-fluoropyridine intermediate.

Protocol: Synthesis of 3-Chloro-2-fluoropyridine (via HALEX)[12]

Objective: To synthesize 3-chloro-2-fluoropyridine from 2,3-dichloropyridine via a halogen exchange reaction.

Materials:

  • 2,3-Dichloropyridine (1.00 g, 6.76 mmol)

  • Cesium Fluoride (CsF, 2.05 g, 13.51 mmol, 2.0 equiv.)

  • Dimethyl sulfoxide (DMSO, 34 mL)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyridine (1.00 g) and dimethyl sulfoxide (34 mL).

  • Add cesium fluoride (2.05 g) to the solution at room temperature.

  • Heat the reaction mixture to 110 °C and stir vigorously for 20 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by pouring it into ice water (approx. 100 mL).

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 3-chloro-2-fluoropyridine as a colorless oil.

Protocol: Suzuki-Miyaura Coupling of a Chloropyridine[11]

Objective: To perform a representative palladium-catalyzed C-H arylation of a fluoroarene with a 2-chloropyridine derivative.

Materials:

  • 2-Chloropyridine derivative (0.75 mmol, 1.0 equiv.)

  • Fluoroarene (1.875 mmol, 2.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, catalyst)

  • Appropriate Ligand (e.g., SPhos, XPhos)

  • Potassium Pivalate (PivOK, 1.5 mmol, 2.0 equiv.)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, 1.0 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert argon atmosphere, combine the 2-chloropyridine derivative (0.75 mmol), Pd(OAc)₂, and the phosphine ligand.

  • Add potassium pivalate (1.5 mmol) to the tube.

  • Add the anhydrous solvent (1.0 mL) followed by the fluoroarene (1.875 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at the optimal reaction temperature (typically 80-120 °C).

  • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Conclusion and Future Outlook

The chloro-fluoropyridine core is a testament to the power of strategic halogenation in modern drug design. Its ability to simultaneously address challenges in metabolic stability, target binding, and synthetic accessibility has solidified its status as a privileged scaffold.[23][24] As our understanding of halogen bonding deepens and new synthetic methods for late-stage fluorination and chlorination emerge, the applications for this versatile core will undoubtedly expand.[10] Future research will likely focus on exploring less common substitution patterns and incorporating the chloro-fluoropyridine motif into novel drug modalities, further cementing its role in the development of next-generation therapeutics.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • The Crucial Role of 5-Chloro-2-fluoropyridine in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis of An Impurity in Crude Roflumilast.
  • Preparing method of 2-chloro-3-fluoropyridine.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • An improved process for the preparation of roflumilast.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central.
  • 3-Chloro-2-fluoro-pyridine synthesis. ChemicalBook.
  • Mastering Organic Synthesis with 5-Chloro-2-fluoropyridine: A Chemist's Guide. Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis and antimicrobial studies on novel chloro-fluorine containing hydroxy pyrazolines. European Journal of Medicinal Chemistry.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Fluorine in drug discovery: Role, design and case studies.
  • Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. PubMed.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • Synthetic method of lenvatinib.
  • “Magic Chloro”: Profound Effects of the Chlorine
  • The synthetic method of roflumilast.
  • Halogen bonds between ligands and proteins: can we use them in valid
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • Three-step synthesis of lenvatinib 50 synthesized
  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI.
  • Fluorine in drug discovery: Role, design and case studies.
  • Roflumilast Synthetic Routes. MedKoo Biosciences.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Some bioactive molecules containing the 2-aminopyridine.
  • Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for R
  • process for the preparation of lenvatinib.
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Process for preparation of roflumilast.
  • Pharmaceutical compositions of lenvatinib.
  • Cross Coupling Reactions - Catalytic Cycle Key Fe
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Cross-coupling reaction. Wikipedia.
  • Lenvatinib-impurities.
  • Halogen bonding: an underestimated player in membrane–ligand interactions. ChemRxiv.
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
  • Breaking C-F bonds in drugs. Hypha Discovery.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

"2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile" synthesis by-product analysis

Technical Support Center: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile Executive Summary This technical guide addresses the synthesis and quality control of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS: 1227513-54...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile

Executive Summary

This technical guide addresses the synthesis and quality control of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS: 1227513-54-3).[1] This molecule is a critical intermediate in the development of P2X3 antagonists and other pyridine-based pharmacophores.

The presence of the 6-fluoro substituent adjacent to the pyridine nitrogen, combined with the 5-chloro meta-substituent, creates a unique reactivity profile. While the target reaction is the nucleophilic substitution at the alkyl side chain (C3-position), the electron-deficient ring system introduces significant risks of competing Nucleophilic Aromatic Substitution (


) and base-catalyzed condensation.

This guide provides a validated impurity profile, troubleshooting workflows, and mechanistic insights to ensure high-purity isolation.

Synthesis Workflow & Critical Control Points

The industry-standard route proceeds via the reduction of the nicotinic acid derivative, followed by chlorination and cyanation.

Graphviz Pathway Visualization:

SynthesisPathway Figure 1: Synthesis Pathway and Critical Side-Reactions SM 5-Chloro-6-fluoronicotinic Acid (Starting Material) INT1 Intermediate 1: (5-Chloro-6-fluoropyridin-3-yl)methanol SM->INT1 Reduction (NaBH4/CaCl2) INT2 Intermediate 2: 3-(Chloromethyl)-5-chloro-6-fluoropyridine INT1->INT2 Chlorination (SOCl2 or MsCl) PROD TARGET: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile INT2->PROD Cyanation (NaCN/DMSO, <20°C) IMP_DIMER Impurity C: Dimer (Dialkylation) INT2->IMP_DIMER Excess Base IMP_SNAR Impurity B: S_NAr By-product (F displaced by CN) PROD->IMP_SNAR High Temp / Excess CN-

Figure 1: Step-wise synthesis pathway highlighting the critical 'Danger Zones' where impurities B and C are generated.

Impurity Profiling & Identification

The following table summarizes the most common by-products observed during the cyanation step (


 reaction of Intermediate 2).

Table 1: Critical Impurity Profile

Impurity CodeStructure NameOriginMass Shift (Δ m/z)RRT (Approx)
Impurity A 2-(5-Chloro-6-fluoropyridin-3-yl)acetamideHydrolysis of Nitrile+18 (

)
0.45
Impurity B (Critical)2-(5-Chloro-6-cyanopyridin-3-yl)acetonitrile

(Displacement of F)
+7 (

)
0.92
Impurity C 2,3-bis(5-chloro-6-fluoropyridin-3-yl)propanenitrileDimerization (Alkylation)+143 (approx dimer)1.25
Impurity D 5-Chloro-6-fluoronicotinic acidOver-hydrolysis+19 < 0.10

Troubleshooting Guide (Q&A)

Module 1: Reaction Monitoring & Side Reactions

Q1: I observe a persistent impurity at [M+7] in LC-MS. What is this and how do I stop it?

  • Diagnosis: This is Impurity B . The 6-fluoro position is activated by the pyridine nitrogen and the 5-chloro group, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) by the cyanide ion. You are displacing the Fluorine atom with a Cyano group.
    
  • Root Cause: Reaction temperature too high (>40°C) or large excess of cyanide.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between 0°C and 20°C. The benzylic substitution (

      
      ) is faster than the aromatic substitution (
      
      
      
      ) at lower temperatures.
    • Stoichiometry: Reduce NaCN equivalents to 1.05–1.1 eq.

    • Solvent Switch: If using DMSO, switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB). This limits the concentration of "naked" cyanide available for the

      
       reaction.
      

Q2: My yield is low (40-50%), and I see a large late-eluting peak. NMR shows a complex aliphatic region.

  • Diagnosis: You are forming Impurity C (Dimer) . The product nitrile has acidic

    
    -protons (
    
    
    
    ). In the presence of base (NaCN acts as a base), the product is deprotonated and attacks the remaining starting material (benzyl chloride).
  • Corrective Action:

    • Inverse Addition: Do not add the benzyl chloride to the cyanide solution. Instead, add the NaCN solution slowly to the benzyl chloride. This keeps the concentration of the "product anion" low relative to the electrophile.

    • Dilution: Increase solvent volume (e.g., 10V to 20V) to reduce intermolecular collision probability.

Module 2: Workup & Isolation

Q3: The product turns into a solid precipitate during aqueous workup, but the mass corresponds to [M+18].

  • Diagnosis: Hydrolysis to Impurity A (Amide) . Pyridyl acetonitriles are sensitive to hydrolysis, especially if the aqueous layer is basic (pH > 10) or if heated during extraction.

  • Corrective Action:

    • Quench Protocol: Quench the reaction mixture into cold water buffered to pH 7-8. Avoid strong hydroxide solutions.

    • Speed: Minimize contact time with water. Extract immediately into Ethyl Acetate or DCM and dry over

      
      .
      

Q4: I cannot remove the residual 5-chloro-6-fluoropyridin-3-yl methanol (Intermediate 1) from the final product.

  • Diagnosis: Incomplete chlorination in the previous step carried over. Alcohols are difficult to separate from nitriles by silica chromatography due to similar polarity in some systems.

  • Corrective Action:

    • Scavenging: Treat the crude mixture with succinic anhydride or phthalic anhydride. This converts the alcohol to a hemi-ester, which can be washed away with mild aqueous bicarbonate.

Recommended Experimental Protocol (Cyanation Step)

Based on standard protocols for electron-deficient benzyl halides.

  • Preparation: Charge 3-(chloromethyl)-5-chloro-6-fluoropyridine (1.0 eq) into a reactor with DMSO (10 volumes). Cool to 10°C.

  • Reagent Addition: Add NaCN (1.1 eq) portion-wise, maintaining internal temperature < 25°C. Caution: Highly Toxic.

  • Reaction: Stir at 20°C for 2-4 hours. Monitor by HPLC for consumption of SM and formation of Impurity B.

  • Quench: Pour reaction mixture into a mixture of Ice/Water (20 vol) and Ethyl Acetate (10 vol).

  • Workup: Separate layers. Wash organic layer with Brine (3x) to remove DMSO. Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Purification: If Impurity B is present (>2%), recrystallization from Ethanol/Heptane is preferred over column chromatography.

References

  • Synthesis of 2-chloro-5-fluoronicotinonitrile

    • Title: Preparation of 2-chloro-5-fluoronicotinonitrile via dehydr
    • Source: ChemicalBook / Patent Literature (CN106008329A rel
    • Relevance: Establishes the reactivity of the 5-chloro-6-fluoro pyridine core.[2][3]

    • URL:

  • General Reactivity of 2-Fluoropyridines

    • Title: Nucleophilic Arom
    • Source: Organic Chemistry Portal.
    • Relevance: Mechanistic grounding for Impurity B ( ).
    • URL:

  • Product Identification

    • Title: 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile Product Page.[1][4][5][6][7]

    • Source: Sigma-Aldrich / AK Scientific.
    • Relevance: Confirmation of CAS 1227513-54-3 and commercial availability.[1][5][6]

    • URL:

  • Analogous Synthesis (VNS Method)

    • Title: (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis.
    • Source: ChemicalBook (Grochowski et al. method).
    • Relevance: Alternative route discussion for introducing acetonitrile groups.
    • URL:

Sources

Optimization

Technical Support Center: Improving Regioselectivity in the Synthesis of Fluorinated Pyridines

Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine scaffolds. Achieving high regioselectivity is a persistent challenge due to the inherent electronic properties of the pyridine ring.[1][2] This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for specific experimental hurdles, and detailed protocols to enhance the precision of your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine fluorination so challenging?

The primary challenge lies in the electronic nature of the pyridine ring. It is an electron-deficient aromatic system, which makes it less reactive towards electrophilic attack compared to benzene. The nitrogen atom's electron-withdrawing effect deactivates the ring, particularly at the C2 (ortho) and C4 (para) positions, while the C3 (meta) position is comparatively electron-rich but still relatively inert.[2] This electronic distribution often leads to mixtures of isomers in direct fluorination reactions, as the subtle differences in reactivity between C-H bonds can be difficult to control.[3][4]

Q2: What are the primary strategies for controlling regioselectivity in pyridine fluorination?

There are several key strategies, each with its own set of advantages and limitations:

  • Direct C-H Fluorination: This approach is highly desirable for its atom economy. Regioselectivity is often dictated by the inherent reactivity of the pyridine C-H bonds and can be influenced by the choice of fluorinating agent and catalyst. For instance, AgF₂ has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen (C2 position).[5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method where a leaving group (often a halogen) on the pyridine ring is displaced by a fluoride source. The regioselectivity is predetermined by the position of the leaving group. This method is particularly effective for producing 2- and 4-fluoropyridines.[8][9]

  • Directing Groups: The use of a directing group can temporarily alter the electronic properties of the pyridine ring or sterically block certain positions to guide the fluorinating agent to the desired site.[4][10]

  • "Umpolung" Strategies: These methods invert the normal reactivity of the pyridine ring. By temporarily transforming the electron-deficient pyridine into an electron-rich intermediate (like a dihydropyridine), selective functionalization at otherwise unreactive positions can be achieved.[1]

Q3: How do substituents on the pyridine ring affect the regioselectivity of fluorination?

Substituents play a crucial role in directing the outcome of fluorination reactions. Their electronic and steric properties can either enhance or diminish the inherent reactivity of the different positions on the pyridine ring.[3][10]

  • Electron-donating groups (EDGs) like alkyl or alkoxy groups can increase the electron density of the ring, making it more susceptible to electrophilic attack. They generally direct fluorination to the ortho and para positions relative to themselves.

  • Electron-withdrawing groups (EWGs) such as nitro or cyano groups further deactivate the ring towards electrophilic attack but can activate it for nucleophilic substitution. In SNAr reactions, EWGs positioned ortho or para to a leaving group significantly accelerate the reaction.[11]

  • Steric hindrance from bulky substituents can block access to adjacent positions, thereby directing the fluorinating agent to less hindered sites.[10] For example, a bulky group at the 4-position will generally direct addition to the 2-position.[10]

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in Direct C-H Fluorination with AgF₂

Question: "I am attempting a direct C-H fluorination of my substituted pyridine using AgF₂, but I am getting a mixture of isomers instead of the expected C2-fluorinated product. How can I improve the regioselectivity?"

Causality and Solution:

Poor regioselectivity in AgF₂-mediated C-H fluorination often stems from competing reaction pathways influenced by the substrate's electronic properties and reaction conditions. While AgF₂ generally favors fluorination at the C-H bond adjacent to the nitrogen,[5][6][7] other positions can become reactive depending on the substituents present.

Troubleshooting Steps & Optimization:

  • Re-evaluate Substrate Electronics:

    • Underlying Principle: The presence of strong electron-donating groups can activate other positions on the ring, leading to a loss of selectivity.

    • Actionable Advice: If your pyridine contains multiple electron-donating groups, consider modifying the synthetic strategy. It might be necessary to introduce the fluorine atom before adding these activating groups.[3]

  • Strict Control of Reaction Conditions:

    • Underlying Principle: Temperature and moisture can significantly impact the reaction's outcome. AgF₂ is sensitive to moisture, and elevated temperatures can provide enough energy to overcome the activation barrier for fluorination at less favored positions.[5]

    • Actionable Advice:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents.[5]

      • Maintain the reaction at or near ambient temperature. Monitor the internal temperature, as the reaction can be exothermic.[5] A water bath can help maintain a stable temperature.[5]

  • Consider a Blocking Group Strategy:

    • Underlying Principle: Temporarily introducing a bulky group can sterically hinder competing reactive sites, forcing the fluorination to occur at the desired position.[10]

    • Actionable Advice: A removable bulky group, such as a trimethylstannyl group, can be installed to block a competing position. This group can then be removed under mild conditions after fluorination.[10]

Workflow for Troubleshooting Poor Regioselectivity in C-H Fluorination

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis and confirmation of "2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile" structure

This guide outlines the definitive spectroscopic characterization of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile , a critical scaffold in medicinal chemistry.[1][2] Unlike standard Certificates of Analysis (CoA) that r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive spectroscopic characterization of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile , a critical scaffold in medicinal chemistry.[1][2]

Unlike standard Certificates of Analysis (CoA) that rely heavily on HPLC purity, this technical document focuses on structural certainty .[1] We compare the "Industry Standard" (LC-MS) against the "Gold Standard" (Multi-Nuclear NMR) to demonstrate why the latter is non-negotiable for fluorinated pyridine regioisomers.

Executive Summary & Strategic Analysis

In drug development, the pyridine ring's substitution pattern is critical for Structure-Activity Relationship (SAR).[1] The target molecule, 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS: 1227513-54-3), contains a fluorine atom adjacent to the ring nitrogen and a chlorine atom at the 5-position.[1][3][4]

A common pitfall in synthesizing this scaffold is the formation of regioisomers (e.g., 2-fluoro-5-chloro vs. 5-fluoro-2-chloro positional swaps) which have identical Mass-to-Charge (


) ratios.[1][2]
Methodological Comparison: Performance Metrics
FeatureAlternative Method: Standard LC-MS Recommended Method: Multi-Nuclear NMR (

H,

C,

F)
Primary Detection Molecular Mass (

170.[1][2]57)
Magnetic Environment & Connectivity
Isomer Specificity Low (Co-elution common)High (Distinct coupling constants)
Throughput High (Minutes)Medium (Hours)
Structural Certainty 60% (Infers structure)99.9% (Proves structure)
Blind Spots Cannot distinguish 5-Cl/6-F from 5-F/6-Cl easily.[1][2]None.

coupling maps exact position.[1][2]

Scientist’s Verdict: While LC-MS is suitable for purity monitoring, it fails as a standalone tool for identity confirmation of fluorinated pyridines.[1] Multi-nuclear NMR is the required protocol to validate the 5-Cl, 6-F substitution pattern.[1]

Detailed Spectroscopic Profiling

A. Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
     (approx).[1]
    
  • Isotope Pattern: The presence of Chlorine (

    
    Cl/
    
    
    
    Cl) imparts a characteristic 3:1 intensity ratio for the
    
    
    and
    
    
    peaks (
    
    
    and
    
    
    ).[1]
  • Limitation: This confirms the formula

    
     but not the positions of Cl and F.
    
B. Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: The nitrile group (

    
    ) exhibits a sharp, distinct absorption at 
    
    
    
    .[1]
  • Fingerprint: C-F stretches appear in the

    
     region but are often obscured by the pyridine ring breathing modes.[1]
    
C. Nuclear Magnetic Resonance (The Gold Standard)

This is the self-validating system.[1] We utilize the spin-active Fluorine-19 nucleus (


 natural abundance) to "light up" the carbon backbone.[1]
Predicted NMR Data & Logic
NucleusSignalShift (

) / Coupling (

)
Structural Assignment (Logic)

F
Singlet

Typical for F attached to Pyridine C2/C6.

H
Singlet (d)

(H2)
H2 is between N and the acetonitrile group.[1][2] It appears as a singlet or doublet with small

coupling.

H
Singlet (d)

(H4)
H4 is between the acetonitrile group and Cl.

H
Singlet

(CH

)
Methylene protons of the acetonitrile group.[2]

C
Doublet

C6 .[2] The large coupling confirms F is directly attached to this carbon.[1]

C
Doublet

C5 .[2] Coupling to F confirms Cl is adjacent to F (C5 position).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar pyridine derivatives to prevent aggregation and ensure sharp peaks.[1]
  • Concentration: Dissolve

    
     of solid product in 
    
    
    
    solvent.
  • Tube: High-precision 5mm NMR tube (Class A).

Protocol B: Acquisition Parameters
  • Run

    
    H NMR (16 scans):  Verify integration of aromatic protons (2H) vs. methylene (2H).
    
  • Run

    
    F NMR (Uncoupled):  Confirm a single fluorine environment.
    
  • Run

    
    C NMR (1024 scans):  Critical step. Look for the doublet at 
    
    
    
    (C-F carbon).[1][2]
    • Self-Validation Check: If the C-F coupling (

      
      ) is observed on a carbon shift characteristic of the 2/6 position (
      
      
      
      ), the F is correctly placed next to Nitrogen.[1]

Visualization of Structural Logic

Workflow: Differentiating Regioisomers

The following diagram illustrates the decision matrix used to rule out the most common impurity (Isomer B: 2-Chloro-6-fluoro...).[1]

IsomerAnalysis Start Unknown Sample (C7H4ClFN2) MS_Check LC-MS Analysis (m/z 171, Cl pattern) Start->MS_Check Step 1 NMR_Start 13C NMR Analysis (Focus on C-F Coupling) MS_Check->NMR_Start Mass OK, Isomer Ambiguous Decision1 Is 1J(C-F) ~240 Hz observed at >155 ppm? NMR_Start->Decision1 Path_Wrong Isomer Flagged: F not at Pos 6 or 2 Decision1->Path_Wrong No (Shift <150 ppm) Coupling_Check Check 2J(C-F) Coupling (Coupling to C5-Cl) Decision1->Coupling_Check Yes (F is alpha to N) Path_Correct Target Structure Confirmed: 2-(5-Cl-6-F-pyridin-3-yl) Coupling_Check->Path_Correct 2J observed on C-Cl

Caption: Logical decision tree for confirming the 5-Chloro-6-fluoro substitution pattern using Carbon-Fluorine coupling constants.

Signaling Pathway: Analytical Workflow

Workflow cluster_NMR Multi-Nuclear NMR Suite Sample Crude Intermediate Prep Sample Prep (DMSO-d6) Sample->Prep H1 1H NMR (Integration) Prep->H1 F19 19F NMR (Purity Check) H1->F19 C13 13C NMR (Subst. Pattern) F19->C13 Validation Data Synthesis (J-Coupling Verification) C13->Validation Report Final Structure Confirmation Validation->Report

Caption: Step-by-step analytical workflow ensuring data integrity from crude sample to final structural assignment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58270224, 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile.[1] Retrieved from [Link][1][2]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections.[1] University of Wisconsin-Madison.[1] (Standard reference for Pyridine chemical shifts and coupling constants). Retrieved from [Link][1][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[1] Wiley.[1] (Authoritative text on F-C coupling patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (Standard protocols for MS isotope patterns).

Sources

Comparative

Head-to-head comparison of Suzuki vs. Stille coupling for pyridine functionalization

Executive Summary: The Heterocycle Dilemma In drug discovery, the pyridine ring is ubiquitous yet notoriously difficult to functionalize via cross-coupling. While the Suzuki-Miyaura reaction is the industry standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocycle Dilemma

In drug discovery, the pyridine ring is ubiquitous yet notoriously difficult to functionalize via cross-coupling. While the Suzuki-Miyaura reaction is the industry standard for general biaryl synthesis due to its low toxicity and green profile, it frequently fails with pyridine substrates—particularly at the 2-position. Conversely, the Stille coupling, despite its toxicity and atom economy issues, remains the "break-glass" method for these difficult couplings.

This guide objectively compares these two methodologies specifically for pyridine functionalization, analyzing the mechanistic bottlenecks (catalyst poisoning, protodeboronation) and providing validated protocols to overcome them.

The Core Challenge: The "2-Pyridyl Paradox"

The primary differentiator between Suzuki and Stille in this context is the stability of the metallated nucleophile.

The Suzuki Failure Mode: Protodeboronation

The 2-pyridyl boronic acid is inherently unstable. The electronegative nitrogen atom adjacent to the carbon-boron bond facilitates rapid hydrolysis and deboronation under the basic conditions required for Suzuki coupling.

  • Mechanism: Base attacks the boron, forming a boronate "ate" complex. In 2-pyridyl systems, the nitrogen lone pair stabilizes the carbanion intermediate, leading to C-B bond cleavage and the formation of unsubstituted pyridine (protodeboronation) faster than transmetallation can occur.

  • Consequence: Low yields (<20%) and high catalyst loading requirements.

The Stille Advantage: Stannane Stability

Organostannanes (tin reagents) are covalent and neutral. They do not require base activation and are immune to protodeboronation.

  • Mechanism: The C-Sn bond is stable to water and air.[1] Transmetallation occurs via a neutral mechanism, often assisted by the "copper effect" (Liebeskind-Srogl variant) or simple thermal drive.

  • Consequence: 2-pyridyl stannanes are bench-stable reagents that reliably couple, even in complex total synthesis settings.

Mechanistic Divergence & Catalyst Poisoning

Both methods suffer from catalyst poisoning , where the pyridine nitrogen coordinates to the Palladium center, displacing phosphine ligands and shutting down the catalytic cycle. However, the solution differs by method.

Diagram 1: Mechanistic Pathways & Failure Points

Suzuki_vs_Stille_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Pyridine Substrate Suzuki_TM Transmetallation (Base-Driven) OxAdd->Suzuki_TM Stille_TM Transmetallation (Neutral) OxAdd->Stille_TM Suzuki_Base Suzuki: Base Activation (OH-/CO3-) Boronate Boronate 'Ate' Complex Suzuki_Base->Boronate Protodeboronation FAILURE: Protodeboronation (C-B Bond Cleavage) Boronate->Protodeboronation Fast for 2-Py Boronate->Suzuki_TM Product Reductive Elimination (Biaryl Product) Suzuki_TM->Product Stille_Neutral Stille: Neutral Conditions Stille_Neutral->Stille_TM Stille_TM->Product

Caption: Mechanistic divergence showing the critical failure point for Suzuki (Protodeboronation) vs. the robust neutral pathway of Stille.

Strategic Comparison: Data & Performance

The following table synthesizes experimental data comparing these methods for difficult heteroaryl couplings.

FeatureSuzuki-Miyaura Stille
2-Pyridyl Coupling Poor (Requires MIDA boronates or specific esters)Excellent (Standard stannanes work well)
Functional Group Tolerance Moderate (Base-sensitive groups like esters/nitriles may hydrolyze)High (Neutral conditions tolerate almost all groups)
Reaction Conditions Aqueous/Basic (e.g., K₃PO₄/H₂O)Anhydrous/Neutral (e.g., Toluene/DMF)
Toxicity Low (Boron is benign)High (Organotins are neurotoxic; strict waste disposal)
Purification Easy (Boron byproducts wash away)Difficult (Tin byproducts streak on silica; require KF workup)
Atom Economy HighLow (Tributyltin group is large waste mass)

Validated Experimental Protocols

Do not rely on generic conditions for pyridines. Use these specific, field-proven protocols.

Protocol A: The "Modern Suzuki" (Using MIDA Boronates)

Best for: When toxicity is a concern or scaling up, and 2-pyridyl coupling is required. Why this works: MIDA boronates protect the boron atom, releasing the active boronic acid slowly ("Slow Release Strategy").[2] This keeps the concentration of the unstable species low, favoring cross-coupling over decomposition.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • 2-Pyridyl MIDA Boronate (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (XPhos is critical for sterics).

    • Co-Catalyst: Cu(OAc)₂ (0.5 equiv) - Crucial for 2-pyridyl activation.

    • Base: K₃PO₄ (anhydrous, 3.0 equiv).

    • Solvent: DMF or DMA (Anhydrous).

  • Procedure:

    • Combine solid reagents in a vial.

    • Evacuate and backfill with Argon (3x).

    • Add DMF (0.2 M concentration).

    • Heat to 100°C for 4-16 hours.

    • Note: The reaction mixture will turn blue/green due to Copper; this is normal.

  • Workup: Dilute with EtOAc, wash with 1M LiCl (to remove DMF) and brine.

Protocol B: The "Robust Stille" (For Difficult Substrates)

Best for: Complex molecules, late-stage functionalization, or when Suzuki fails. Why this works: Uses CuI to facilitate transmetallation (The "Copper Effect") and bulky phosphines to prevent catalyst poisoning by the pyridine nitrogen.

  • Reagents:

    • Halopyridine (1.0 equiv)[3][4]

    • Organostannane (e.g., 2-(tributylstannyl)pyridine) (1.1 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂dba₃/AsPh₃ (for very difficult cases).

    • Additive: CuI (10 mol%) or CsF (2.0 equiv).

    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Flame-dry glassware. Stille is less moisture sensitive than Grignard, but oxygen kills the catalyst.

    • Combine reagents under Argon.[5][6]

    • Heat to 110°C (Reflux) for 12-24 hours.

  • Critical Workup (Tin Removal):

    • Do not just extract.

    • Dilute reaction with Et₂O.

    • Add aqueous KF (saturated) and stir vigorously for 30 mins. This precipitates the tin as insoluble polymeric Bu₃SnF.

    • Filter through a pad of Celite/Silica. The white solid (tin waste) stays on top.

Decision Matrix: Which Method to Choose?

Use this logic flow to select the correct methodology for your specific pyridine substrate.

Decision_Matrix Start Start: Pyridine Coupling Position Is the coupling at the 2-Position of Pyridine? Start->Position Sensitive Is the substrate Base Sensitive? Position->Sensitive Yes (2-pos) StandardSuzuki USE STANDARD SUZUKI (Boronic Acid + Base) Green, Cheap, Easy Workup Position->StandardSuzuki No (3- or 4-pos) Stille USE STILLE COUPLING (Protocol B) Robust, Neutral, Reliable Sensitive->Stille Yes (Esters, Amides) MIDA USE SUZUKI (MIDA) (Protocol A) Requires Cu co-catalyst Sensitive->MIDA No

Caption: Decision tree prioritizing substrate stability and position sensitivity.

References

  • Stille vs. Suzuki for Diazocines (Head-to-Head Data)

    • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[7][8]

    • Source: Royal Society of Chemistry / NIH.
    • Note: Demonstrates Stille superiority (90%+ yields) over Suzuki (~60%) for pyridine heterocycles.[8][9]

  • The MIDA Boronate Solution (Slow Release)

    • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][10]

    • Source: Knapp et al., J. Am. Chem. Soc. (via NIH).
    • Note: The seminal paper on solving the 2-pyridyl protodeboron
  • Mechanistic Insights (Catalyst Poisoning)

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.
  • Stille Reaction Overview & Advantages

    • The Stille Reaction: Mechanisms and Utility.
    • Source: Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Reactant of Route 1
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